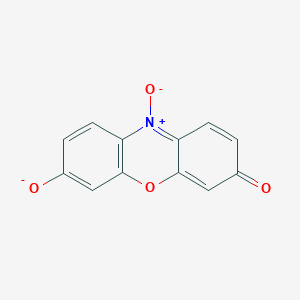

3-oxo-3H-phenoxazin-7-olate 10-oxide

Description

Contextualization of Phenoxazine (B87303) Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are widespread in nature and form the backbone of many biological molecules and synthetic compounds. tandfonline.com Within this vast class, phenoxazine derivatives represent a notable family. The core phenoxazine structure consists of an oxazine (B8389632) ring fused to two benzene (B151609) rings. tandfonline.com This tricyclic framework imparts specific chemical and physical properties that have been exploited in various scientific and industrial fields.

Phenoxazine derivatives are recognized for their diverse applications, ranging from dyes and pigments to pharmacologically active agents. researchgate.net Their utility is found in areas such as medicinal chemistry, where they serve as foundational structures for developing antibacterial, anticancer, antiviral, and anti-inflammatory drugs. tandfonline.comresearchgate.net In industrial applications, they are used as dyes, indicators, and materials for organic electronics like dye-based solar cells. tandfonline.comresearchgate.net The non-planar, folded geometry of the phenoxazine nucleus is a key characteristic influencing its properties and interactions. uobaghdad.edu.iq

Historical Development and Evolution of Research on 3-oxo-3H-phenoxazin-7-olate 10-oxide (Resazurin)

Resazurin (B115843), with the systematic name 7-Hydroxy-3H-phenoxazin-3-one 10-oxide, is a prominent member of the phenoxazine dye family. wikipedia.org Its history as a scientific tool began in 1929 when Pesch and Simmert first utilized it to quantify bacterial content in milk. wikipedia.org This early application, known as the Resazurin reduction test, relied on the dye's color change as an indicator of microbial metabolic activity. The presence of bacteria would lower the oxidation-reduction potential in the milk, causing the violet resazurin dye to change to a pinkish hue and eventually become colorless. wikipedia.org The rate of this color change served as an index for the number of bacteria present. wikipedia.org

Over the past 50 years, the use of Resazurin has expanded significantly, particularly in the realm of cell biology. nih.gov It was commercialized under trademarks such as Alamar Blue and has become a widely used reagent for assessing cell viability and cytotoxicity in various biological systems. wikipedia.orgnih.gov Its popularity stems from its properties as a cell-permeable, non-toxic, and redox-sensitive indicator. wikipedia.orgfrontiersin.org

Current Research Landscape and Outstanding Questions in Phenoxazine-based Systems

The current research landscape for this compound is dominated by its application in cell viability and cytotoxicity assays. nih.gov The principle of these assays is the reduction of the blue, weakly fluorescent Resazurin by metabolically active cells into the pink, highly fluorescent compound Resorufin (B1680543). nih.govresearchgate.netcreative-bioarray.com This reduction is primarily carried out by intracellular enzymes such as mitochondrial, cytosolic, and microsomal dehydrogenases or reductases. nih.govnih.govcreative-bioarray.com The resulting fluorescence or change in absorbance is proportional to the number of viable cells, providing a quantitative measure of cell health and proliferation. nih.govcreative-bioarray.com

This method is valued for being simple, rapid, sensitive, and non-destructive, allowing for kinetic monitoring of cells over time. creative-bioarray.comoup.com It has been applied to a wide range of cell types, including mammalian cells, bacteria, fungi, and protozoa. wikipedia.orgcreative-bioarray.com Current research utilizes Resazurin-based assays in diverse areas such as drug discovery, screening for antimicrobial agents, and evaluating the biocompatibility of materials. nih.govnih.govoup.com

Despite its widespread use, outstanding questions and areas for refinement remain. A significant focus of current research is the optimization and standardization of assay protocols to ensure consistency and reliability of data across different laboratories and experimental conditions. nih.govnih.gov Researchers are investigating how factors like cell type, cell density, Resazurin concentration, and incubation time affect assay outcomes. oup.comnih.gov There is also interest in widening its application, for instance, in 3D cell culture models and for studying cellular metabolism under specific conditions like hypoxia. nih.govnih.gov Furthermore, while generally considered non-toxic for short-term assays, some studies have noted potential antiproliferative effects with long-term exposure, prompting further investigation into its long-term impact on cell function. oup.com

Data Tables

Properties of this compound (Resazurin)

| Property | Value |

| IUPAC Name | 7-hydroxy-10-oxidophenoxazin-10-ium-3-one |

| Other Names | Alamar Blue, Resazoin, Diazoresorcinol |

| CAS Number | 550-82-3 |

| Chemical Formula | C₁₂H₇NO₄ |

| Molar Mass | 229.191 g·mol⁻¹ |

| Appearance | Blue to purple solid |

| Solubility in Water | Soluble |

| Fluorescence | Weakly fluorescent |

| Absorbance Max (λmax) | ~600 nm |

Data compiled from multiple sources. wikipedia.orgchemsrc.com

Properties of Resorufin

| Property | Value |

| IUPAC Name | 7-Hydroxy-3H-phenoxazin-3-one |

| CAS Number | 635-78-9 |

| Chemical Formula | C₁₂H₇NO₃ |

| Molar Mass | 213.19 g·mol⁻¹ |

| Appearance | Pink/Red solid |

| Solubility | Soluble in DMSO, sparingly soluble in water |

| Fluorescence | Highly fluorescent |

| Excitation Max (λex) | 530-570 nm |

| Emission Max (λem) | 580-590 nm |

| Melting Point | >300 °C |

Data compiled from multiple sources. wikipedia.orgmedchemexpress.comchemodex.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

10-oxido-7-oxophenoxazin-10-ium-3-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14H/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXBWHJQWKZRKG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6NO4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Oxo 3h Phenoxazin 7 Olate 10 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation

No specific data available.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No specific data available.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

No specific data available.

Raman Spectroscopy for Molecular Vibrations and Conformation

No specific data available.

Electronic Absorption and Emission Spectroscopy

No specific data available.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Chromophoric Properties

The chromophoric properties of 3-oxo-3H-phenoxazin-7-olate 10-oxide are dictated by its extended π-conjugated system, characteristic of phenoxazine (B87303) dyes. The absorption of ultraviolet and visible light by this molecule induces electronic transitions between different energy levels. In aqueous solutions at physiological pH, Resazurin (B115843) exhibits a distinct blue-to-purple color. mdpi.com

The UV-Vis absorption spectrum of Resazurin is characterized by a prominent absorption maximum (λmax) in the visible region, typically observed around 600-610 nm. nih.govresearchgate.net This absorption band is primarily attributed to a π→π* electronic transition within the phenoxazine ring system. The presence of the N-oxide and phenolate (B1203915) groups influences the electronic distribution and, consequently, the energy of this transition. Another absorption band can be observed in the UV region, which is a common feature in phenoxazine derivatives.

Upon reduction, Resazurin is converted to the highly fluorescent compound resorufin (B1680543). This transformation is accompanied by a noticeable hypsochromic shift (a shift to a shorter wavelength) in the absorption maximum, with resorufin displaying a λmax around 570 nm. nih.gov This shift is a direct consequence of the alteration in the electronic structure of the chromophore upon the removal of the N-oxide functional group.

Table 1: UV-Vis Absorption Data for this compound (Resazurin) and its Reduced Form (Resorufin)

| Compound | Common Name | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Electronic Transition |

| This compound | Resazurin | Aqueous (pH 7.4) | ~600-610 | Data not available | π→π |

| 7-hydroxy-3H-phenoxazin-3-one | Resorufin | Aqueous (pH 7.4) | ~570 | Data not available | π→π |

Fluorescence Spectroscopy: Characterization of Excitation and Emission Spectra, Quantum Yields, and Fluorescence Lifetimes

Fluorescence spectroscopy provides insights into the excited state properties of molecules. This compound itself is characterized as being weakly fluorescent. wikipedia.org One study has reported a fluorescence quantum yield (ΦF) of 0.11 for the N-oxide dye in its anionic form at pH values above 7.5. researchgate.net The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is a critical parameter for many applications, though specific experimental values for Resazurin are not widely documented in the available literature.

In stark contrast, the reduced form, resorufin, is highly fluorescent, exhibiting a characteristic pink emission. The excitation maximum for resorufin is in the range of 530-570 nm, with an emission maximum typically observed between 580-590 nm. wikipedia.org The significant increase in fluorescence intensity upon reduction is the basis for the widespread use of Resazurin in cell viability and cytotoxicity assays. For the anionic form of resorufin at pH above 7.5, a high fluorescence quantum yield of 0.75 has been reported. researchgate.net

Table 2: Fluorescence Properties of this compound (Resazurin) and Resorufin

| Compound | Common Name | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |

| This compound | Resazurin | Not specified | Not specified | 0.11 researchgate.net | Data not available |

| 7-hydroxy-3H-phenoxazin-3-one | Resorufin | 530-570 wikipedia.org | 580-590 wikipedia.org | 0.75 researchgate.net | Data not available |

Solvent Effects on Photophysical Properties

The photophysical properties of dyes like this compound can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. Factors such as solvent polarity, hydrogen bonding capability, and polarizability can alter the energy gap between these states, leading to shifts in the absorption and emission maxima.

While the general principles of solvatochromism are well-established for dye molecules, detailed studies quantifying the solvent effects on the photophysical properties of Resazurin are not extensively available. It is expected that in more polar solvents, the excited state, which may have a larger dipole moment than the ground state, would be stabilized, potentially leading to a red shift (bathochromic shift) in the emission spectrum. The extent of these shifts can provide valuable information about the electronic nature of the molecule's excited states. Further research is required to systematically characterize the solvatochromic behavior of Resazurin in a range of organic solvents with varying polarities.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₂H₇NO₄.

A study utilizing ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) has reported the detection of Resazurin and its reduced form, resorufin. In positive ion mode, the protonated molecule of Resazurin ([M+H]⁺) was observed at a mass-to-charge ratio (m/z) of 230, while the protonated resorufin molecule was detected at an m/z of 214. mdpi.com This mass difference of 16 Da corresponds to the loss of the oxygen atom from the N-oxide group upon reduction.

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Observed Ion | Observed m/z |

| This compound | C₁₂H₇NO₄ | 229.0375 | [M+H]⁺ | 230 mdpi.com |

| 7-hydroxy-3H-phenoxazin-3-one | C₁₂H₇NO₃ | 213.0426 | [M+H]⁺ | 214 mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting product ions. The fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation.

Computational and Theoretical Investigations of 3 Oxo 3h Phenoxazin 7 Olate 10 Oxide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, energies, and the distribution of electrons, which are crucial for determining the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT can efficiently calculate the optimized geometry of a molecule, corresponding to its most stable three-dimensional arrangement of atoms. For phenoxazine (B87303) and its derivatives, DFT calculations have been successfully employed to determine key structural parameters. For instance, studies on related phenoxazine structures have revealed a characteristic non-planar, butterfly-like conformation of the central ring system. mdpi.com

DFT calculations also provide valuable information about the molecule's energetics, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For various phenoxazine derivatives, DFT calculations have been used to analyze their electronic properties and reactive sites. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of a Phenoxazinone Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.5 D |

(Note: These are representative values for a substituted phenoxazinone and may differ for 3-oxo-3H-phenoxazin-7-olate 10-oxide.)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of electronic structure, though they are often more computationally demanding than DFT. For phenoxazine and related compounds, ab initio calculations can be used to obtain precise information about electron distribution and intramolecular charge redistribution. These calculations can elucidate the nature of the electronic coupling between different parts of the molecule, which is crucial for understanding its photophysical properties.

Simulation of Spectroscopic Properties

Computational methods can also simulate various types of spectra, providing a powerful tool for interpreting experimental data and assigning spectral features to specific molecular transitions or structural elements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can aid in the assignment of experimental spectra. For phenoxazinone derivatives, DFT-based methods have been used to calculate NMR chemical shifts that are in good agreement with experimental values. rsc.org These calculations can help to confirm the proposed structure of a compound and to understand how different substituents influence the electronic environment of the nuclei.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Phenoxazin-3-one Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C1 | 147.2 | 147.5 |

| C2 | 153.4 | 153.5 |

| C3 | 125.9 | 125.0 |

| C4 | 134.1 | 135.6 |

| C4a | 128.6 | 128.5 |

| C5 | 182.2 | 180.8 |

(Data adapted from a study on 3H-phenoxazin-3-one derivatives. rsc.org)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For phenoxazine and phenoxazinone derivatives, TD-DFT calculations have been instrumental in understanding their photophysical properties. nih.govias.ac.in These calculations can identify the nature of the electronic transitions, such as n→π* or π→π* transitions, and can help to explain the effects of structural modifications on the color and fluorescence of these compounds. nih.gov

Table 3: TD-DFT Calculated Electronic Transitions for a Phenothiazine Derivative (as an analogue)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 376 | 0.6989 | HOMO → LUMO |

| S₀ → S₂ | 286 | 0.0148 | HOMO-1 → LUMO |

| S₀ → S₃ | 273 | 0.0141 | HOMO → LUMO+1 |

(Data adapted from a TD-DFT study on a dinitrophenothiazine S-oxide. nih.gov)

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational dynamics of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. dntb.gov.ua

For a molecule like this compound, MD simulations could be used to explore its flexibility and the different shapes it can adopt in solution. This is particularly relevant for understanding how the molecule might interact with a biological target, such as an enzyme or a receptor. nih.govmdpi.com MD simulations can also be used to study the solvation of the molecule, providing information about how it interacts with water or other solvents. While specific MD studies on this compound are not available, the general methodology is widely applied in drug discovery and materials science to understand the dynamic behavior of molecules. dntb.gov.ua

Molecular Docking Studies for Predictive Binding Interactions (with non-clinical targets)

Extensive searches of scientific literature and computational databases have revealed a significant gap in the publicly available research concerning the specific chemical compound this compound. While computational studies, including molecular docking, are prevalent for the broader class of phenoxazine derivatives, specific data detailing the predictive binding interactions of this compound with non-clinical targets could not be located.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of action of a ligand with a protein of interest. Such studies for phenoxazine derivatives have explored their interactions with various protein targets, often revealing key amino acid residues and binding energies that stabilize the ligand-protein complex.

However, for the specific compound of interest, this compound, there are no available studies that provide the necessary data to construct a detailed analysis of its binding interactions with non-clinical targets. Information such as binding energy scores, interacting amino acid residues, and the types of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are not present in the accessible scientific literature.

Therefore, a detailed discussion, including data tables and specific research findings on the molecular docking of this compound with non-clinical targets, cannot be provided at this time. Further experimental and computational research is required to elucidate the binding characteristics of this particular compound.

Synthetic Methodologies and Biocatalytic Pathways to 3 Oxo 3h Phenoxazin 7 Olate 10 Oxide and Its Derivatives

Chemical Synthesis Strategies

Chemical synthesis provides a foundational approach to producing the phenoxazinone scaffold, allowing for controlled modifications and scaling.

The primary and most established method for synthesizing the 3H-phenoxazin-3-one core is the oxidative cyclocondensation of ortho-aminophenols (OAP). This reaction typically involves the oxidation of two molecules of a substituted o-aminophenol, which then couple to form the tricyclic phenoxazinone structure. Due to the presence of multiple reactive sites in the phenoxazinone structure, these compounds are readily accessible through such oxidative coupling reactions. beilstein-journals.org

Various oxidizing agents and catalysts have been employed to facilitate this transformation. The reaction can proceed through the formation of an N-aryl-o-benzoquinone imine intermediate, which then undergoes cyclization. beilstein-journals.org The efficiency and yield of these reactions are highly dependent on the substituents on the o-aminophenol starting material, the choice of oxidant, and the reaction conditions. Photoinitiated cyclocondensation has also been explored as a synthetic method. semanticscholar.org

In recent years, a significant focus has been placed on developing more environmentally friendly and sustainable synthetic routes to phenoxazinone derivatives. These "green" methodologies aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions.

One notable approach involves the aerobic oxidative cross-cyclocondensation of 2-aminophenols with 2-hydroxyphenols in water, utilizing the natural and low-toxic gallic acid as an organocatalyst. rsc.org This method allows for the efficient synthesis of 2-hydroxy-phenoxazin-3-ones at room temperature, presenting a simple and versatile green alternative. rsc.org

Another innovative strategy employs nanocatalysts. A mesoporous nanocatalyst, SANI, synthesized by modifying an SBA-15 surface with a Ni(II) complex, has been shown to be effective for the oxidative coupling of o-aminophenols to produce aminophenoxazinone derivatives. researchgate.net This catalyst offers high yields and can be reused multiple times without a significant loss of activity, highlighting its potential for sustainable chemical production. researchgate.net The use of photocatalytic nanozymes, such as LaFeO3 nanospheres, also represents a novel route that mimics enzymatic activity under ambient conditions. rsc.org

| Method | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Aerobic Oxidative Cross-Cyclocondensation | Gallic Acid (Organocatalyst) | Water | Uses renewable catalyst, mild conditions, aqueous medium | rsc.org |

| Oxidative Coupling | SANI Nanocatalyst (Ni(II) complex on SBA-15) | Not specified | Eco-friendly, reusable catalyst, high yields (81-92%) | researchgate.net |

| Photocatalytic Oxidative Coupling | LaFeO3 Nanospheres (Photo-nanozyme) | Ethanol/Water or Acetonitrile/Water | Mimics enzyme activity, reusable, ambient temperature | rsc.org |

Chemo-Enzymatic and Biocatalytic Synthesis

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions. The biosynthesis of the phenoxazinone scaffold in nature is facilitated by specific enzymes, inspiring the development of chemo-enzymatic and biocatalytic methods. rsc.org

Phenoxazinone synthase (PHS) is a copper-containing enzyme that catalyzes the oxidative dimerization of o-aminophenol to form the phenoxazinone chromophore, a key step in the biosynthesis of actinomycin (B1170597) D. rsc.orgtandfonline.com The study of PHS has spurred significant research into developing synthetic catalysts that mimic its function. tandfonline.com

A variety of transition metal complexes, particularly those containing copper, iron, cobalt, and manganese, have been designed and investigated for their PHS-mimicking activity. tandfonline.comacs.orgrsc.org These bioinspired catalysts facilitate the aerial oxidation of o-aminophenol to 2-aminophenoxazine-3-one under mild conditions. tandfonline.com The catalytic efficiency, often measured by the turnover number (kcat), depends on factors like the metal center, ligand structure, and coordination environment. rsc.orgtandfonline.comrsc.org For instance, a square planar copper(II) complex has demonstrated a turnover number of 50.13 × 10⁻² s⁻¹ for this oxidation reaction. tandfonline.com Similarly, mixed-valence cobalt(II)/cobalt(III) coordination polymers have been shown to catalyze the reaction, with proposed mechanisms suggesting cooperativity between the metal centers. rsc.orgrsc.org

| Catalyst Type | Metal Center | Substrate | Turnover Number (kcat) | Reference |

|---|---|---|---|---|

| Square Planar Complex | Copper(II) | o-Aminophenol | 50.13 × 10-2 s-1 | tandfonline.com |

| Coordination Polymer | Cobalt(II)/Cobalt(III) | o-Aminophenol | 1.2 - 11.5 h-1 | rsc.orgrsc.org |

| LaFeO3 Nanospheres | Iron/Lanthanum | o-Aminophenol | Rate constants of 0.43 - 0.92 min-1 reported | rsc.org |

| Complex with Azine Ligands | Copper(II) | o-Aminophenol | Reaction rates up to 28.10 µmol L-1 min-1 observed | physchemres.org |

Fungal biotransformation presents a viable method for producing phenoxazinone-type compounds. researchgate.netresearchgate.net This process utilizes whole fungal cells or their enzymes to convert a precursor molecule into a more complex or functionalized analog. Fungi are known to produce enzymes like laccases and peroxidases, which are involved in the natural synthesis of phenoxazinones. researchgate.net

Research has demonstrated that the fungus Fomes fomentarius can successfully transform 3-amino-4-hydroxybenzenesulfonic acid (AHBS) into a water-soluble phenoxazinone compound. researchgate.net The transformation can be carried out using immobilized fungal biomass, even in simple media like water or buffer, making it an attractive and environmentally friendly process. researchgate.netresearchgate.net Microbial biotransformation is a key tool in natural product discovery, as it can generate novel compounds with potentially improved efficacy or solubility. nih.govtaylorfrancis.com Endophytic fungi, in particular, are seen as a promising source for new biotransformation catalysts. frontiersin.org

Synthesis of Functionalized Analogs and Derivatives

The functionalization of the phenoxazine (B87303) core is crucial for tuning its chemical and biological properties for various applications, including as dyes and therapeutic agents. orientjchem.orgnih.gov A diverse range of synthetic strategies has been developed to create functionalized analogs and derivatives.

One method involves the condensation of substituted starting materials. For example, novel 3H-phenoxazin-3-one derivatives have been prepared by condensing 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with various substituted ortho-aminophenols. journalijar.com Another versatile approach uses building blocks like 4,5-difluoro-1,2-dinitrobenzene, which reacts with 2-hydroxyanilines to form dinitrophenoxazines. acs.orgnih.gov The nitro groups in these products can then be displaced by various nucleophiles, allowing for the introduction of diverse functional groups. acs.orgnih.gov

Design and Synthesis of Substituent-Modified Phenoxazine Cores

The phenoxazine core, a privileged scaffold in medicinal chemistry and materials science, has been the subject of extensive synthetic efforts aimed at modifying its electronic and steric properties. The design and synthesis of substituent-modified phenoxazine cores are crucial for tuning their photophysical characteristics, redox potentials, and biological activities. A variety of synthetic methodologies have been developed to introduce a wide range of functional groups onto the phenoxazine ring system.

One common approach involves the condensation of substituted 2-aminophenols with quinones or their derivatives. For instance, the reaction of 2-aminophenol (B121084) with 2,3-dichloro-1,4-naphthoquinone in the presence of a base can yield 6-chloro-5H-benzo[a]phenoxazin-5-one. This intermediate can then undergo further functionalization through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups at the 6-position.

Transition metal-free synthetic routes have also been explored to avoid potential metal contamination in the final products. These methods often rely on the inherent reactivity of appropriately substituted precursors. For example, the synthesis of phenoxazine derivatives can be achieved through the reaction of 2-aminophenols with 3,4-dihaloarenes bearing electron-withdrawing groups, proceeding via a Smiles rearrangement. Another metal-free approach involves the cyclization of iodo-substituted diaryl ethers.

The modification of the phenoxazine core with electron-donating or electron-withdrawing substituents has been shown to significantly alter the triplet energies, excited state reduction potentials, and oxidation potentials of the resulting derivatives. This tunability is particularly important for applications in photoredox catalysis, where phenoxazines can act as potent organic photocatalysts. By strategically placing substituents, researchers can fine-tune the catalysts' properties to suit specific chemical transformations.

Below is a data table summarizing various synthetic strategies for substituent-modified phenoxazine cores:

| Precursor 1 | Precursor 2 | Reaction Type | Key Features |

| Substituted 2-aminophenol | Substituted quinone/dihaloarene | Condensation/Nucleophilic Aromatic Substitution | Versatile method for accessing a wide range of derivatives. |

| Iodo-substituted diaryl ether | - | Intramolecular N-arylation | Metal-free cyclization. |

| 2-aminophenol | 3,4-dihaloarene with EWG | Smiles Rearrangement | Transition metal-free synthesis. |

| 6-chlorobenzo[a]phenoxazin-5-one | Various amines | Buchwald-Hartwig cross-coupling | Introduction of amino functionalities. |

Strategies for Orthogonal Functionalization for Conjugation and Probe Development

Orthogonal functionalization is a powerful strategy for the selective modification of complex molecules, enabling the introduction of multiple functionalities in a controlled manner. In the context of phenoxazine chemistry, orthogonal functionalization is crucial for the development of sophisticated molecular probes and for bioconjugation applications. This approach allows for the independent modification of different sites on the phenoxazine core, facilitating the attachment of targeting moieties, reporter groups, and other functionalities without interfering with each other.

One of the most prominent examples of orthogonal functionalization in phenoxazine chemistry is the use of bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. Researchers have synthesized tetrazine-bearing phenoxazine dyes that are initially non-fluorescent or weakly fluorescent. Upon reaction with a dienophile-modified biomolecule, the tetrazine moiety is consumed, leading to a "turn-on" of the phenoxazine fluorescence. This strategy allows for the specific labeling and imaging of biomolecules in living cells with high signal-to-noise ratios.

The synthesis of these bioorthogonal probes involves the initial preparation of a functionalized phenoxazine core, for example, with an amine or carboxylic acid handle. This handle can then be used to attach the tetrazine moiety through standard amide coupling or other conjugation chemistries. The key aspect of this approach is that the tetrazine's reactivity is orthogonal to the functional groups typically found in biological systems, ensuring that the probe only reacts with its intended target.

Another strategy for the functionalization of phenoxazines for probe development involves the introduction of specific chemical groups that can direct the localization of the molecule within a cell or interact with a particular analyte. For instance, the incorporation of sulfonamide groups into the benzo[a]phenoxazinium core has been shown to result in probes that specifically stain the vacuole membrane and the endoplasmic reticulum in yeast cells. While not a strictly orthogonal chemical transformation, this represents a strategic functionalization to achieve a desired biological outcome.

The development of phenoxazine-based probes often requires a multi-step synthetic sequence where different functional groups are introduced in a specific order. Protecting group strategies are often employed to ensure the selective modification of one part of the molecule while another reactive site is masked.

Below is a data table summarizing strategies for the orthogonal functionalization of phenoxazines:

| Functionalization Strategy | Reactive Partners | Application | Key Features |

| Inverse-electron-demand Diels-Alder | Tetrazine-phenoxazine and strained alkene/alkyne | Bioorthogonal labeling, in vivo imaging | "Turn-on" fluorescence, high specificity. |

| Strategic functionalization | Sulfonamide-modified phenoxazinium | Organelle-specific staining | Directed localization within cells. |

| Stepwise synthesis with protecting groups | Various functional groups | Multi-functional probes | Controlled introduction of different moieties. |

Reactivity and Mechanistic Insights of 3 Oxo 3h Phenoxazin 7 Olate 10 Oxide

Redox Chemistry and Electron Transfer Mechanisms

The core of Resazurin's function lies in its ability to undergo reduction, a process that involves distinct steps and is influenced by the surrounding chemical milieu. nih.govfrontiersin.org This redox activity is central to its application as an indicator of cell viability and metabolic activity. researchgate.netresearchgate.net

The reduction of Resazurin (B115843) is a multi-step process. The initial and most critical step for its use as a viability indicator is the irreversible reduction to the highly fluorescent compound, Resorufin (B1680543). nih.gov This conversion is not a simple, single-step reaction but involves a cascade of electron and proton transfers. frontiersin.orgresearchgate.net

The kinetics of Resazurin reduction are dependent on several factors, including the concentration of reducing agents and the presence of catalysts, such as enzymes. researchgate.net In cellular assays, the rate of Resazurin reduction is proportional to the metabolic activity of the cell population. nih.gov The reaction rate constant, k1, for the conversion to Resorufin is dependent on the intrinsic reaction rate and the concentration of reducing species like NAD(P)H. ulisboa.pt

Kinetic studies have shown that in the presence of metabolically active cells, there is a time-dependent increase in the fluorescence signal corresponding to the formation of Resorufin. researchgate.net The degree of inhibition of target proteins by redox cycling compounds (RCCs) that generate H2O2 increases over time, which is consistent with the time-dependent generation of the reactive oxygen species. nih.gov The addition of catalase can abolish this inhibition, confirming the role of H2O2. nih.gov While specific thermodynamic parameters are not extensively detailed in the provided context, the redox potential of the Resazurin/Resorufin couple is a key thermodynamic factor governing the electron transfer process. researchgate.net

Table 1: Factors Influencing Resazurin Reduction Kinetics

| Parameter | Influence on Reaction Rate | Notes |

|---|---|---|

| Concentration of Reductants (e.g., NAD(P)H) | Increases the rate of reduction. | Directly proportional to the availability of electron donors. ulisboa.pt |

| Enzyme Concentration (e.g., Dehydrogenases) | Increases the rate of reduction. | Enzymes catalyze the electron transfer to Resazurin. researchgate.netwikipedia.org |

| Cell Number/Metabolic Activity | Increases the rate of reduction. | Higher metabolic activity leads to faster formation of Resorufin. nih.gov |

| Presence of Inhibitors/Toxicants | Decreases the rate of reduction. | Toxicants can impair metabolic pathways, reducing the availability of reductants. nih.gov |

In biological systems, the reduction of Resazurin is not a spontaneous event but is mediated by specific enzymes. researchgate.net The primary reductants are the reduced nicotinamide (B372718) adenine (B156593) dinucleotides, NADH and NADPH. nih.govwikipedia.org These molecules serve as electron donors in a multitude of cellular metabolic pathways.

The electron transfer from NADH or NADPH to Resazurin is facilitated by various intracellular reductase enzymes. nih.gov These include NADPH dehydrogenases and NADH dehydrogenases, which are key components of cellular respiration and metabolic processes. researchgate.netwikipedia.org The reduction is known to occur intracellularly, as Resazurin is cell-permeable. nih.govhkmu.edu.hk Once inside the cell, it can be reduced by enzymes located in the cytoplasm or mitochondria. researchgate.netnih.gov Specifically, diaphorase enzymes have been identified as mediating this irreversible reduction. researchgate.netnih.gov

Acid-Base Equilibria and Protonation State Dependence

The chemical behavior of Resazurin is also significantly influenced by the pH of its environment. Its protonation state affects both its spectroscopic properties and its redox reactivity. nih.gov

Resazurin exhibits distinct color changes in response to variations in pH. At a pH above 6.5, it appears blue to purple, while below pH 3.8, it is orange. wikipedia.org These visual changes are reflective of shifts in its absorption spectrum. At physiological pH (around 7.4-7.5), the absorbance maximum (λmax) for Resazurin is approximately 600 nm, while its reduction product, Resorufin, has a λmax of about 570 nm. nih.govresearchgate.net

The fluorescence properties are also pH-dependent. Resorufin is highly fluorescent, with an excitation maximum in the range of 530-570 nm and an emission maximum between 580-590 nm. wikipedia.org However, below pH 5.8, Resorufin exists predominantly in its neutral, protonated form, which is only weakly fluorescent. researchgate.net

Table 2: pH-Dependent Spectroscopic Properties of Resazurin and Resorufin

| Compound | pH Range | Color | Absorbance λmax | Fluorescence (Ex/Em) |

|---|---|---|---|---|

| Resazurin | > 6.5 | Blue/Purple | ~600 nm | Weakly fluorescent |

| Resazurin | < 3.8 | Orange | Not specified | Not specified |

| Resorufin | > 5.8 | Pink | ~570 nm | ~530-570 nm / 580-590 nm |

| Resorufin | < 5.8 | Not specified | Not specified | Weakly fluorescent |

The protonation state of Resazurin has a direct impact on its redox chemistry. The ease of its reduction is notably affected by the protonation of its N-oxide group. nih.govfrontiersin.org At lower pH values, the protonation of this group occurs more readily. frontiersin.org

This increased ease of protonation at lower pH shifts the reduction peak potential to a more positive value. nih.govfrontiersin.org A more positive redox potential indicates that the molecule is more easily reduced. Therefore, the protonation state directly modulates the thermodynamic favorability of the reduction reaction. frontiersin.org This pH-dependent reactivity is a critical consideration for designing and interpreting assays that use Resazurin as a redox indicator. nih.gov

Interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Resazurin's redox-sensitive nature underlies its interactions with reactive oxygen species (ROS) and, indirectly, reactive nitrogen species (RNS). The compound is known to participate in reactions that generate ROS, which can subsequently induce cellular stress responses. nih.gov In certain biological systems, resazurin can trigger cellular ROS production, leading to events like mitochondrial dysfunction and cell death. nih.gov

While direct reaction mechanisms with many ROS are still under investigation, related compounds provide insight. For instance, 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red), which is structurally similar to resazurin, reacts with hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry to produce resorufin. wikipedia.org This suggests a potential pathway for resazurin to act as an indicator for H₂O₂. Furthermore, studies have shown an inverse correlation between the resazurin reduction test, a measure of metabolic activity, and the production of ROS by spermatozoa. nih.gov This indicates that the redox state of the environment, heavily influenced by ROS levels, affects the conversion of resazurin. nih.gov

Direct interactions between resazurin and RNS, such as nitric oxide (NO) or peroxynitrite (ONOO⁻), are less well-documented in the literature. However, its utility in cell viability assays means it is often used in studies involving RNS. For example, the effect of the NO donor S-Nitrosoglutathione (GSNO) on cell viability has been assessed using the resazurin assay, though this represents an indirect interaction where the assay measures the cellular response to RNS rather than a direct chemical reaction with resazurin itself. mdpi.com

| Interacting Species | Observed Effect | System/Context | Reference |

| Reactive Oxygen Species (ROS) | Triggers cellular ROS production | Cultured cancer cells | nih.gov |

| Hydrogen Peroxide (H₂O₂) (via Amplex Red) | Stoichiometric reaction to form resorufin | Enzymatic assays | wikipedia.org |

| Spermatozoa-produced ROS | Inverse correlation with resazurin reduction | Semen analysis | nih.gov |

| Nitric Oxide (NO) donor (GSNO) | Used to measure cell viability changes | Murine neuroblastoma cells | mdpi.com |

Supramolecular Interactions and Self-Assembly Properties

The planar, aromatic structure of 3-oxo-3H-phenoxazin-7-olate 10-oxide facilitates its participation in non-covalent supramolecular interactions, particularly the formation of host-guest complexes. frontiersin.orgmdpi.com This behavior involves the encapsulation of the resazurin molecule within the cavity of a larger "host" molecule.

Significant research has been conducted on the complexation of resazurin with cucurbit[n]urils (CBn), a family of macrocyclic host molecules. frontiersin.orgnih.govnih.gov Resazurin forms inclusion complexes with both CB mdpi.com and CB nih.gov. frontiersin.org This encapsulation has a profound effect on the electrochemical properties of the dye. The redox reactivity of resazurin is modulated in opposite ways by these two hosts: complexation with CB mdpi.com hinders its reduction, while complexation with CB nih.gov promotes it. frontiersin.orgnih.gov This difference is hypothesized to be due to the cavity sizes of the hosts, which either restrict or favor the access of water molecules necessary for the proton-coupled electron transfer process of resazurin reduction. frontiersin.orgnih.gov

Resazurin also forms host-guest complexes with cyclodextrins (CDs), another class of macrocyclic hosts. mdpi.com It has been reported to form a stable complex with γ-cyclodextrin. mdpi.com The interaction between resazurin's benzoquinone-imine moiety and the apolar cavity of β-cyclodextrin has also been investigated. mdpi.com While these interactions have been characterized, the modulation effects of CDs on resazurin's reactivity are considerably weaker than those observed with cucurbiturils. nih.gov There is currently no direct evidence in the reviewed literature of resazurin undergoing self-assembly to form larger aggregates. Its supramolecular chemistry is primarily defined by its ability to act as a guest molecule in host-guest systems.

| Host Molecule | Type of Interaction | Effect on Resazurin | Binding Constant (K) | Reference |

| Cucurbit mdpi.comuril (CB mdpi.com) | Host-Guest Complexation | Deactivates electrochemical reduction | 1.8 (± 0.1) x 10⁵ M⁻¹ | frontiersin.org |

| Cucurbit nih.govuril (CB nih.gov) | Host-Guest Complexation | Activates electrochemical reduction | 1.9 (± 0.2) x 10⁴ M⁻¹ | frontiersin.org |

| β-Cyclodextrin (β-CD) | Host-Guest Complexation | Weak modulation of reactivity | 1.2 (± 0.1) x 10² M⁻¹ | frontiersin.org |

| γ-Cyclodextrin (γ-CD) | Host-Guest Complexation | Forms stable complex | - | mdpi.com |

Applications in Chemical Biology and Advanced Research Tool Development

Development of Redox Probes for Cellular Metabolism Studies

Resazurin (B115843) is a cell-permeable, redox-sensitive dye that is blue in color and weakly fluorescent. wikipedia.org In the presence of metabolically active cells, it is irreversibly reduced to the highly fluorescent pink compound, resorufin (B1680543). wikipedia.orgagscientific.com This transformation is a hallmark of its application as a redox probe to assess the metabolic activity of cells. mdpi.comnih.gov The intensity of the fluorescent signal generated is directly proportional to the number of viable, metabolically active cells. mdpi.comlabbox.es

The reduction of 3-oxo-3H-phenoxazin-7-olate 10-oxide within in vitro cell lines is a complex process primarily driven by intracellular reducing enzymes. mdpi.comnih.gov Upon entering viable cells, the non-fluorescent resazurin is reduced to the fluorescent resorufin. mdpi.comnih.gov This reduction is not confined to a single cellular compartment but occurs in the cytoplasm, microsomes, and mitochondria, mediated by a variety of dehydrogenase and reductase enzymes. mdpi.comnih.gov Specifically, enzymes such as NADPH dehydrogenase and NADH dehydrogenase are implicated in transferring electrons from NADPH or NADH to resazurin, facilitating its conversion to resorufin. wikipedia.orgnih.gov

The rate of resazurin reduction can be influenced by the metabolic state of the cells. nih.gov For instance, cells with higher metabolic activity will reduce resazurin more rapidly, leading to a stronger fluorescent signal. nih.gov This principle allows researchers to quantify cellular metabolic activity and assess cell viability. nih.gov It is important to note that under certain conditions, resorufin can be further and reversibly reduced to the colorless, non-fluorescent dihydroresorufin. wikipedia.orgnih.gov

| Cellular Location | Enzymes Involved | Reductants | Product |

|---|---|---|---|

| Cytoplasm | Dehydrogenases, Reductases | NADH, NADPH | Resorufin |

| Mitochondria | Dehydrogenases (e.g., NADPH dehydrogenase) | NADH, NADPH | Resorufin |

| Microsomes | Reductases | NADH, NADPH | Resorufin |

In the context of microbiological research, this compound serves as a valuable indicator for assessing bacterial viability and metabolic activity. nih.govyoutube.com The resazurin-based assay offers a rapid, sensitive, and cost-effective alternative to traditional methods like colony-forming unit (CFU) counting. nih.govresearchgate.net The assay's principle remains the same: metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin. nih.gov

This method has been successfully applied to monitor the inactivation of pathogenic bacteria, such as Escherichia coli and Salmonella Typhimurium, by bacteriophages. nih.gov Studies have demonstrated that the results from the resazurin colorimetric cell viability assay are comparable to those obtained through the standard plate colony-count technique, and are more sensitive than optical density (OD) measurements. nih.gov The assay is particularly useful for screening studies due to its ability to quickly provide results for multiple bacterial strains and treatments simultaneously. nih.gov It has also been employed to assess the metabolic activity of bacterial biofilms. nih.gov

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Resazurin Assay | Metabolic reduction of resazurin to fluorescent resorufin | Rapid, sensitive, high-throughput, cost-effective | Indirect measurement of viability |

| Colony-Forming Unit (CFU) Counting | Enumeration of viable bacterial colonies | Direct measurement of viability | Time-consuming, laborious |

| Optical Density (OD) Measurement | Measurement of turbidity | Rapid, simple | Less sensitive, affected by cell debris |

The reduction of this compound can be coupled to the activity of specific oxidoreductase enzymes, forming the basis of sensitive enzyme-coupled assays. wikipedia.org Since the conversion of resazurin to resorufin is dependent on the presence of reductants like NADH and NADPH, any enzymatic reaction that produces these cofactors can be monitored using this system. wikipedia.org

For example, the activity of diaphorase, an enzyme that catalyzes the oxidation of NADH or NADPH, can be measured by its ability to reduce resazurin in the presence of its substrate. wikipedia.org This principle can be extended to assay any biochemical activity that is linked to the generation of NADH or NADPH. wikipedia.org Such assays are valuable for studying enzyme kinetics, screening for enzyme inhibitors, and detecting the levels of specific metabolites. For instance, a resazurin-based assay has been developed to quantify L-Glutamate with high sensitivity. wikipedia.org

Fluorescent Sensing and Imaging Probe Design

The significant change in fluorescence upon the reduction of this compound makes it an excellent candidate for the design of fluorescent "turn-on" probes. rsc.org These probes are designed to be minimally fluorescent in their initial state and exhibit a strong fluorescent signal upon interaction with a specific analyte or under certain environmental conditions.

The core principle behind engineering this compound-based fluorescent sensors is the controlled reduction of the non-fluorescent resazurin to the highly fluorescent resorufin. rsc.org This "turn-on" response can be triggered by specific redox reactions. rsc.org Researchers have demonstrated that resazurin can be used to sense corrosive reduction reactions at metal surfaces in non-aqueous solvents, where an increase in fluorescence intensity signals the reaction. rsc.org

The design of these sensors involves linking the reduction of resazurin to a specific recognition event. For example, a probe could be designed where a recognition moiety for a particular analyte is attached to the resazurin core. Upon binding of the analyte, a conformational change or a chemical reaction could facilitate the reduction of resazurin to resorufin, leading to a fluorescent signal. Conversely, "turn-off" sensors could be designed where the highly fluorescent resorufin is quenched upon interaction with a target.

The development of target-specific probes based on this compound requires a thorough understanding of its interactions with various biomolecules. While resazurin itself is used as a general metabolic indicator, modifying its structure can impart specificity for particular biological targets.

Research in this area focuses on conjugating resazurin or resorufin to molecules that have a high affinity for specific biomolecules, such as enzymes, proteins, or nucleic acids. The interaction of the dye with its biomolecular target can lead to changes in its photophysical properties, such as fluorescence intensity or wavelength, providing a detectable signal. For instance, the interaction of resazurin and resorufin with amines in aqueous solutions has been studied to understand their photophysics and photochemical reactions, which is crucial for designing probes that function in biological environments. researchgate.net

Exploration as a Chemical Scaffold for Molecular Probe Libraries

The phenoxazine (B87303) core of this compound presents a valuable scaffold for the creation of diverse molecular probe libraries. Its chemical structure is amenable to modification, allowing for the synthesis of a wide array of derivatives with tailored specificities and functionalities.

Structure-Activity Relationship (SAR) Studies for Biochemical Target Modulation

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and chemical biology for optimizing the interaction of a molecule with its biological target. While specific, extensive SAR studies on libraries derived from the this compound scaffold are not widely documented in publicly available literature, the principles of such studies can be readily applied. The goal would be to synthesize analogs of the core structure and evaluate how changes in the molecule's composition and stereochemistry affect its activity towards a specific biochemical target, such as an enzyme or receptor.

For instance, modifications to the phenoxazine ring system could be explored to modulate the redox potential of the molecule, making it sensitive to specific intracellular environments or enzymatic activities. The introduction of various functional groups at different positions on the scaffold could be used to alter its solubility, cell permeability, and target-binding affinity. The insights gained from these SAR studies would be instrumental in developing probes with enhanced selectivity and sensitivity for their intended biological targets.

Development of High-Throughput Screening Methods for Probe Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug and probe discovery, enabling the rapid assessment of large libraries of chemical compounds for their effects on a specific biological target. nih.gov The distinct colorimetric and fluorometric transition of this compound makes it an ideal reporter molecule for HTS assays. nih.govnih.gov

In a typical HTS setup for discovering enzyme inhibitors, for example, the reduction of this compound to the fluorescent resorufin can be coupled to the activity of a target oxidoreductase enzyme. nih.gov The presence of an effective inhibitor would prevent this conversion, resulting in a measurable decrease in the fluorescent signal. This approach allows for the rapid screening of thousands of compounds in a multi-well plate format. The robustness and sensitivity of this assay system are key advantages for large-scale screening campaigns.

Advanced Analytical Methodologies Utilizing this compound as a Reagent

The utility of this compound extends to the development of novel analytical methods for the detection and quantification of various analytes.

Electrochemical Sensor Development

Electrochemical sensors offer a highly sensitive and often portable means of detecting specific chemical species. frontiersin.org The redox activity of the this compound/resorufin system can be harnessed for the development of such sensors. The transfer of electrons during the reduction of the parent compound can generate a measurable electrical signal.

The development of an electrochemical sensor based on this compound would involve immobilizing it on an electrode surface. The interaction of a target analyte with this modified electrode could then trigger the reduction of this compound, leading to a change in current or potential that can be quantitatively related to the analyte's concentration. While the primary application of electrochemical sensors often involves metal oxides and other nanomaterials, the integration of redox-active organic molecules like this compound could offer new avenues for biosensor design. nih.govmdpi.com

Spectrophotometric and Fluorometric Assay Optimization

The optimization of spectrophotometric and fluorometric assays is critical for achieving high sensitivity and specificity. The well-defined spectral properties of both this compound and its reduced form, resorufin, provide a solid foundation for robust assay development. chemsrc.com

Spectrophotometric assays can be optimized by monitoring the change in absorbance at specific wavelengths corresponding to the peak absorbance of either the reactant or the product. nih.gov Similarly, fluorometric assays can be fine-tuned by selecting the optimal excitation and emission wavelengths for resorufin to maximize the signal-to-noise ratio. nih.govresearchgate.net

Further optimization can involve adjusting assay conditions such as pH, temperature, and reagent concentrations to enhance the reaction kinetics and improve the detection limits. The development of kinetic assays, where the rate of resorufin formation is measured over time, can provide additional insights into enzyme activity and inhibition.

Below is an interactive data table summarizing the key properties of the compounds discussed, relevant to the development of these advanced analytical methods.

| Compound Name | Common Name | Molecular Formula | Key Characteristic | Application in Assays |

| This compound | Resazurin | C₁₂H₇NO₄ | Blue, non-fluorescent, redox indicator | Substrate in redox-based assays |

| Resorufin | Resorufin | C₁₂H₇NO₃ | Pink, highly fluorescent | Product measured in fluorometric assays |

Future Research Directions and Emerging Opportunities for 3 Oxo 3h Phenoxazin 7 Olate 10 Oxide

Innovation in Synthetic Strategies for Analog Diversity and Scalability

Future research will likely focus on developing novel synthetic methodologies to create a diverse library of 3-oxo-3H-phenoxazin-7-olate 10-oxide analogs. Innovations in synthetic chemistry are crucial for fine-tuning the molecule's photophysical properties, redox potential, and biological targeting capabilities. Strategies may include late-stage functionalization of the phenoxazine (B87303) core, allowing for the rapid introduction of various substituents. Additionally, the development of scalable and efficient synthetic routes is paramount for the commercial availability of these new probes. High-throughput synthesis and purification techniques will be instrumental in accelerating the discovery of next-generation phenoxazine-based sensors.

A key area of innovation lies in the synthesis of fluorinated derivatives. The introduction of fluorine atoms can modulate the electronic properties of the molecule, leading to bathochromic shifts in absorption and emission spectra, which is advantageous for in vivo imaging.

Integration with Advanced Imaging Modalities and Microfluidic Platforms

The integration of this compound and its analogs with cutting-edge imaging techniques presents a significant opportunity. For instance, its use in conjunction with Cerenkov imaging, a modality that detects the light emitted from medically relevant radionuclides, has shown promise. Radiolabeled fluorinated resazurin (B115843) derivatives can act as bioactivatable probes to study cancer metabolism.

Furthermore, the development of thermosensitive probes based on related triamino-phenazinium dyes for use in microfluidic systems highlights the potential for creating environmentally sensitive resazurin-based sensors. These could be employed to monitor cellular metabolism and micro-environmental changes in real-time within organ-on-a-chip and other microfluidic platforms, providing valuable insights into cellular physiology and drug responses in more biologically relevant models.

Computational Design of Next-Generation Phenoxazine-based Probes

Computational chemistry and molecular modeling are set to play a pivotal role in the rational design of novel phenoxazine-based probes. Theoretical evaluations can predict how structural modifications will affect the photophysical and electrochemical properties of this compound analogs. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to screen virtual libraries of compounds, identifying candidates with desired characteristics, such as near-infrared (NIR) emission or specific redox potentials, before their synthesis. This in silico approach can significantly accelerate the development of probes tailored for specific biological applications, from monitoring mitochondrial activity to detecting specific enzymatic activities. Machine learning algorithms, such as Gaussian Processes, can also be utilized to model and predict the behavior of resazurin-based systems in complex biological environments, aiding in the design of high-throughput screening assays. rsc.org

Exploration of Unconventional Biochemical Pathways and Niche Applications

Niche applications are also emerging, such as monitoring the efficacy of bacteriophage therapy by assessing bacterial viability. nih.gov Furthermore, its use in high-throughput screening assays to identify inhibitors of microbial metabolic pathways, such as the transformation of L-carnitine into trimethylamine (B31210) by gut microbiota, showcases its potential in microbiome research and its connection to human health and disease. rsc.org

Synergistic Research with Other Chemical Biology Tools and Techniques

The future of this compound lies in its synergistic use with other chemical biology tools. Its non-toxic nature allows for its inclusion in multiplexed assays, providing a more comprehensive picture of cellular events. For instance, it can be combined with probes for necrosis (e.g., SYTOX Blue) and apoptosis (e.g., caspase activity assays) to distinguish between different modes of cell death. nih.gov

Moreover, its compatibility with other fluorescent probes and biosensors, such as those based on green fluorescent protein (GFP), allows for simultaneous monitoring of cell viability and other cellular processes like gene expression. This ability to be integrated into multi-parametric assays will be invaluable for systems biology approaches and for gaining a deeper understanding of complex biological systems. The development of resazurin-based high-throughput screening platforms will also continue to be a significant area of research, enabling the rapid identification of novel therapeutic agents. nih.govspringernature.com

Q & A

Q. What strategies mitigate risks of peroxide formation during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.